6-Ethoxy-2,3'-bipyridine-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “6-Ethoxy-2,3’-bipyridine-5-carboxamide” would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
The chemical reactions involving “6-Ethoxy-2,3’-bipyridine-5-carboxamide” would depend on its functional groups and the conditions under which it is reacted .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Ethoxy-2,3’-bipyridine-5-carboxamide” would be determined by its molecular structure .Scientific Research Applications
Organic Synthesis and Catalysis
- Rhodium(III)-Catalyzed Acylation : A study on rhodium(III)-catalyzed C-H acylmethylation of tridentate [2,2'-bipyridine]-6-carboxamides demonstrates the utility of bipyridine derivatives in facilitating regioselective C3-H acylation. This process, utilizing sulfoxonium ylides as carbene precursors, exemplifies the role of bipyridine scaffolds in promoting efficient and selective organic transformations, potentially applicable to 6-Ethoxy-2,3'-bipyridine-5-carboxamide for synthesizing complex molecules (Jia Yu et al., 2019).
Materials Science and Dye-Sensitized Solar Cells (DSCs)
- Copper(I) Complexes for DSCs : Research on 6,6'-disubstituted-2,2'-bipyridine ligands with carboxylic acid substituents explores their use in copper-based dye-sensitized solar cells. The structural versatility and electronic properties of these bipyridine derivatives suggest potential for this compound in the development of new materials for solar energy conversion (E. Constable et al., 2009).
Pharmaceutical Chemistry
- Antitumor Agents : A series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, bearing structural motifs related to bipyridine derivatives, have been investigated for their antitumor activity. These studies reveal the potential of bipyridine and related compounds in medicinal chemistry for the development of new antitumor agents (Yasunori Tsuzuki et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethoxy-6-pyridin-3-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13-10(12(14)17)5-6-11(16-13)9-4-3-7-15-8-9/h3-8H,2H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILRGGNHNJWABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CN=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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